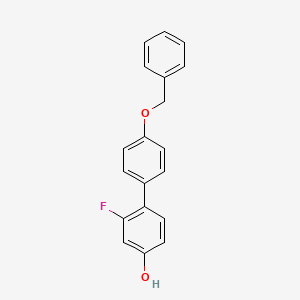

4-(4-Benzyloxyphenyl)-3-fluorophenol

描述

4-(4-Benzyloxyphenyl)-3-fluorophenol (CAS: 1261982-07-3, MFCD18314079) is a fluorinated phenolic compound characterized by a benzyloxy group at the para position of one phenyl ring and a fluorine atom at the meta position of the hydroxyl-substituted phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis. Its synthesis involves Friedel–Crafts alkylation or coupling reactions, as evidenced by derivatives synthesized under lithium-catalyzed conditions .

属性

IUPAC Name |

3-fluoro-4-(4-phenylmethoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO2/c20-19-12-16(21)8-11-18(19)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXSUZPIPHJTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40684580 | |

| Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261982-07-3 | |

| Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40684580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Benzyloxyphenyl)-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nucleophilic Fluorination Using Aryl(2-thienyl)iodonium Salts

One advanced method involves the use of 4-benzyloxyphenyl-(2-thienyl)iodonium bromide as a precursor for nucleophilic substitution with ^18F-fluoride to introduce fluorine at the 3-position of the phenol ring.

-

- Starting from 4-benzyloxy-1-iodobenzene, oxidation with sodium periodate yields 4-benzyloxy-1-(diacetoxyiodo)benzene.

- This intermediate undergoes electrophilic aromatic substitution with thiophene in the presence of sulfuric acid, producing the aryl(2-thienyl)iodonium hydrogen sulfate.

- Metathesis converts the hydrogen sulfate salt to the bromide salt, 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, obtained in about 55% overall yield.

-

- The nucleophilic substitution is carried out with no-carrier-added ^18F-fluoride complexed with Kryptofix 2.2.2 and potassium carbonate in anhydrous dimethylformamide (DMF).

- Reaction conditions: 130 °C under argon for 20-30 minutes.

- The reaction yields 4-benzyloxy-[^18F]fluorobenzene regioselectively with a radiochemical yield (RCY) of approximately 38 ± 4%.

-

- The benzyl protecting group is removed by catalytic hydrogenolysis using palladium black in methanol at 80-100 °C for 15-20 minutes.

- This step yields the target compound, this compound, with a high RCY of 90-95% post-filtration through PTFE frits.

-

- This two-step radiosynthesis is more straightforward than traditional three-step methods.

- It reduces total synthesis time by about 20 minutes.

- The final product is obtained in an anhydrous methanol solution, suitable for further moisture-sensitive reactions.

-

- The overall RCY (35 ± 1%) is somewhat lower compared to other methods (e.g., benzophenone route with 55% RCY).

- Requires careful handling of radioactive materials and specialized equipment.

| Step | Reagents/Conditions | Yield/RCY (%) | Notes |

|---|---|---|---|

| Precursor synthesis | NaIO4 oxidation, sulfuric acid catalysis, metathesis | 55 (overall) | Multi-step, isolated precursor |

| Nucleophilic fluorination | ^18F-fluoride, Kryptofix 2.2.2, K2CO3, DMF, 130 °C, 20-30 min | 38 ± 4 (RCY) | Regiospecific substitution |

| Deprotection | Pd black, methanol, 80-100 °C, 15-20 min | 90-95 (RCY) | Catalytic hydrogenolysis of benzyl group |

Reduction and Deprotection from Azetidinone Intermediates (Related to Ezetimibe Synthesis)

Another approach, though more complex and related to the synthesis of compounds like ezetimibe, involves:

- Reduction of a fluorophenyl-substituted azetidinone intermediate using borane complexes (borane-dimethyl sulfide or borane-tetrahydrofuran) in tetrahydrofuran.

- The reduction produces two isomers, with the desired isomer being (3R,4S)-4-((4-benzyloxy)phenyl)-3-fluorophenol-containing azetidinone.

- Subsequent deprotection of the benzyl group yields the free phenol.

This method is more applicable in multi-step pharmaceutical syntheses rather than direct preparation of this compound alone.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Reduction | Borane-dimethyl sulfide or borane-THF, THF solvent | Produces isomeric mixture |

| Extraction & Purification | Ethyl acetate extraction, brine/water washes, drying over sodium sulfate | Isolation of desired isomer |

| Deprotection | Removal of benzyl protecting group | Yields free phenol |

Comparative Analysis of Preparation Methods

| Feature | Aryl(2-thienyl)iodonium Salt Method | Azetidinone Reduction Method |

|---|---|---|

| Steps | Two main steps (fluorination + deprotection) | Multiple steps including reduction and deprotection |

| Yield (Radiochemical) | ~35-38% (fluorination) + 90-95% (deprotection) | Not specified for isolated phenol; complex mixture |

| Reaction Conditions | High temperature (130 °C), anhydrous solvents | Mild reduction in THF, followed by extraction |

| Suitability for Radiolabeling | Highly suitable, optimized for ^18F-fluorination | Less suitable for direct radiolabeling |

| Automation Potential | High, fewer steps and purification procedures | Lower, due to complexity and isomer formation |

Research Findings and Notes

- The nucleophilic fluorination via aryl(2-thienyl)iodonium salts offers a more efficient and practical route for synthesizing this compound, especially in radiochemical contexts where time and yield are critical.

- Protective benzyl groups are essential to prevent side reactions during fluorination and can be removed efficiently by catalytic hydrogenolysis.

- The use of palladium black catalyst is preferred over palladium on activated charcoal for higher deprotection yields.

- The final product's purity and identity are confirmed by radio-TLC and radio-HPLC using specific solvent systems and columns.

- The method's design considers automation and remote handling, which is crucial for handling radioactive materials safely.

化学反应分析

Types of Reactions

4-(4-Benzyloxyphenyl)-3-fluorophenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The benzyloxy group can be reduced to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of 4-(4-benzyloxyphenyl)-3-fluorobenzaldehyde or 4-(4-benzyloxyphenyl)-3-fluorobenzophenone.

Reduction: Formation of 4-(4-hydroxyphenyl)-3-fluorophenol.

Substitution: Formation of 4-(4-benzyloxyphenyl)-3-aminophenol or 4-(4-benzyloxyphenyl)-3-thiolphenol.

科学研究应用

4-(4-Benzyloxyphenyl)-3-fluorophenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

作用机制

The mechanism of action of 4-(4-Benzyloxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 4-(4-Benzyloxyphenyl)-2-fluorophenol

- Key Difference : Fluorine at the ortho position (C2) instead of meta (C3).

- Impact : The ortho-fluorine increases steric hindrance near the hydroxyl group, reducing hydrogen-bonding capacity and altering solubility. This positional isomer is cataloged under CAS 147803-47-2 and has distinct supplier profiles compared to the target compound .

(b) 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid

- Key Difference : Replacement of the benzyloxy group with a carboxylic acid (COOH) at C3.

- Impact: The carboxylic acid enhances acidity (pKa ~2–3 vs. phenol’s ~10) and introduces hydrogen-bonding sites, making it suitable for coordination chemistry. This compound is used in anti-inflammatory drug precursors .

Functional Group Modifications

(a) (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone

- Key Difference : A ketone group bridges the two aromatic rings instead of a direct bond.

- Impact: The carbonyl group enables π-conjugation, shifting UV absorption maxima and enhancing photostability. This benzophenone derivative exhibits antifungal activity due to the methyl substituent at C3 .

(b) 4-Fluoro-3-trifluoromethylphenol

Structural Complexity and Bioactivity

(a) 4-((1S,2R)-1-Amino-2-hydroxypropyl)-3-fluorophenol

- Key Difference: Amino and hydroxypropyl substituents introduce chirality.

(b) {3-[4-(Benzyloxy)phenyl]-6-fluoro-2,3-dihydro-1-benzofuran-3-yl}methanol

Data Tables: Comparative Properties

| Compound | CAS Number | Key Substituents | pKa (Predicted/Measured) | Applications |

|---|---|---|---|---|

| 4-(4-Benzyloxyphenyl)-3-fluorophenol | 1261982-07-3 | C4-benzyloxy, C3-F, C4-OH | ~9.8 (phenol) | Catalysis, polymer intermediates |

| 4′-Fluoro-4-hydroxybiphenyl-3-carboxylic acid | 754971-62-5 | C4′-F, C3-COOH, C4-OH | ~2.5 (carboxylic acid) | Anti-inflammatory agents |

| 4-Fluoro-3-trifluoromethylphenol | N/A | C3-CF₃, C4-F, C4-OH | ~7.0 | Bioactive molecule scaffolds |

| (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone | N/A | C4-F, C3-CH₃, C=O bridge | ~10.2 (phenol) | Antifungal agents, UV stabilizers |

生物活性

4-(4-Benzyloxyphenyl)-3-fluorophenol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a benzyloxy group and a fluorine atom attached to an aromatic ring. Its chemical formula is , and it is classified as a phenolic compound. The presence of the hydroxyl group and the fluorine atom contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The exact mechanism of action for this compound is not fully elucidated; however, insights can be drawn from related compounds:

- Target Interaction : The compound may interact with specific biological targets, similar to benzophenone and indole derivatives, which have demonstrated antimicrobial effects.

- Biochemical Pathways : It is hypothesized that the compound could interfere with bacterial cell division or influence other cellular processes, although direct evidence for this specific compound is lacking.

Case Studies

- Neuroprotective Activity : A related study examined the neuroprotective effects of flavonoid derivatives in a model of Alzheimer's disease. While not directly testing this compound, it highlighted the importance of structural similarity in developing compounds that can inhibit amyloid-beta aggregation, suggesting potential pathways for further investigation .

- In Vivo Studies : Future studies are needed to evaluate the in vivo efficacy of this compound in animal models, particularly focusing on its pharmacokinetics and therapeutic potential against diseases like cancer or neurodegenerative disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluorophenol | Fluorine atom para to hydroxyl | Antimicrobial properties |

| 4-(Benzyloxy)-3-fluorophenol | Benzyloxy group at different position | Potential anticancer activity |

| 4-Tert-butylphenol | Tert-butyl group instead of benzyloxy | Used primarily as a stabilizer |

| 3-Fluoro-4-hydroxybenzoic acid | Hydroxyl and carboxylic acid functional groups | More polar; used in various contexts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。